N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, which plays a crucial role in the brain's excitatory neurotransmission.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Quinoline derivatives, including those similar to the compound , have been extensively studied for their unique structural properties and synthesis methods. For instance, the study on Different Spatial Orientations of Amide Derivatives on Anion Coordination by Kalita and Baruah (2010) explores the geometric configurations of quinoline derivatives in coordination compounds, highlighting their potential in designing molecules with specific spatial orientations for targeted chemical interactions (Kalita & Baruah, 2010). This research underscores the adaptability of quinoline derivatives in forming complex structures, which could be pivotal for developing new materials or catalysts.
Pharmacological Potentials
Another area of interest is the pharmacological application of quinoline derivatives. For example, the synthesis and activity study of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) and its metabolites by Baba et al. (1998) delve into the anti-inflammatory effects of such compounds in disease models, suggesting their potential as disease-modifying antirheumatic drugs (DMARDs) (Baba, Makino, Ohta, & Sohda, 1998). This research indicates that quinoline derivatives could be explored further for therapeutic purposes, especially in treating chronic conditions such as rheumatoid arthritis.
Anticancer and Antiviral Research
Quinoline derivatives have also shown promise in anticancer and antiviral research. The study on Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives by Chen et al. (2013) highlights the potent antiproliferative activity of certain quinoline derivatives against various human cancer cell lines, including nasopharyngeal carcinoma (Chen, Chen, Lin, Peng, Juang, & Wang, 2013). This suggests that further exploration into the synthesis and modification of quinoline derivatives could lead to the development of novel anticancer agents.
properties
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-17-8-9-18(27-2)20-16(17)13-15(21(25)23-20)10-11-22-19(24)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUKLFUMEVRBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.